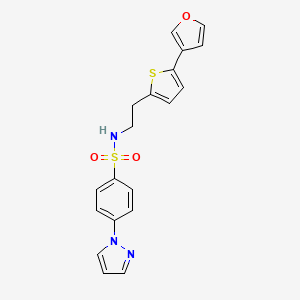

![molecular formula C24H20N2O2 B3017049 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898461-97-7](/img/structure/B3017049.png)

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that likely exhibits a complex molecular structure with multiple fused rings, including a pyrroloquinoline core and a biphenyl moiety. The compound's structure suggests potential biological activity, possibly as an antibacterial agent, given the known activities of related compounds.

Synthesis Analysis

The synthesis of related pyrroloquinoline derivatives has been reported using a molecular hybridization approach. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized by reacting benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst. This method provided excellent yields and was noted for its simplicity, eco-friendliness, and minimal chemical waste . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound includes a pyrroloquinoline core, which is a bicyclic structure composed of a pyrrole ring fused to a quinoline. The synthesis of related compounds involves the formation of polycyclic heterocycles, such as pyrrolopyridines and pyrroloquinolines, through intramolecular cyclization reactions . These structures are likely to influence the compound's electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrroloquinoline derivatives can involve various transformations, such as oxidation, protonation, alkylation, or acylation, to yield a range of polycyclic heterocycles . The lithiation of carboxamides alpha to nitrogen followed by intramolecular attack on the activated pyridine or quinoline ring is a key step in forming these complex structures. The specific reactivity of this compound would depend on its functional groups and the positions of these groups within the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, related compounds exhibit properties that are conducive to antibacterial activity. For example, one of the synthesized pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed effective in vitro antibacterial activity against various bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.25 to 0.5 mg/mL . These properties suggest that the compound may also possess similar antibacterial potential, which could be explored in further studies.

Aplicaciones Científicas De Investigación

Diuretic Properties and Polymorphism

A study by Shishkina et al. (2018) discusses a compound with a similar structure, highlighting its strong diuretic properties, which may imply potential applications in hypertension treatment. They also identified two polymorphic modifications of this compound, indicating different levels of molecular organization and interaction energies, which can be crucial for its pharmacokinetic properties (Shishkina et al., 2018).

Efficient Synthesis for Pharmaceutical Applications

Dorow et al. (2006) reported the development of an efficient synthesis method for a similar compound, focusing on its application in pharmaceutical production. The synthesis process involved selective iodination, quinolone formation, and Sonogashira coupling, which are critical for producing this type of compound on a larger scale (Dorow et al., 2006).

Antibacterial Activity

Largani et al. (2017) synthesized a series of similar compounds, demonstrating their potential antibacterial activity. This study suggests that such compounds could be valuable in developing new antibacterial agents, particularly against specific strains of bacteria (Largani et al., 2017).

Metal Coordination and Potential Therapeutic Use

Yang et al. (2017) synthesized compounds that include similar structural elements, with potential uses in coordinating with metal ions like Mn(II) and Fe(II). Such coordination could be significant for developing targeted therapeutic agents, especially in treating conditions like tumors (Yang et al., 2017).

Pharmaceutical Synthesis and Antitubercular Activity

Ukrainets et al. (2008) explored the synthesis of compounds structurally related to N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide and evaluated their antitubercular activities. This suggests the potential of such compounds in developing treatments against tuberculosis (Ukrainets et al., 2008).

Mecanismo De Acción

Mode of Action

It is known that indole derivatives, which share a similar structure to this compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Propiedades

IUPAC Name |

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-22-11-10-19-14-21(15-20-12-13-26(22)23(19)20)25-24(28)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZBJFJDKTWFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)